カルボニル水和物

Carbonyl hydrates are compounds formed by the addition of water molecules to carbonyl groups (C=O) in aldehydes or ketones, resulting in geminal diols (R₂C(OH)₂). This reversible reaction is critical in organic chemistry for understanding reactivity and mechanism pathways. Their stability varies depending on the substituents; for example, formaldehyde forms methanediol (a stable hydrate), while acetone produces acetone hydrate (typically less stable). These species serve as intermediates in various synthetic processes and are pivotal in elucidating hydration kinetics under different conditions. Their characterization via spectroscopic methods aids in studying equilibrium dynamics and molecular interactions.

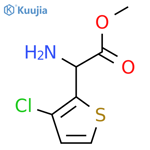

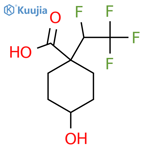

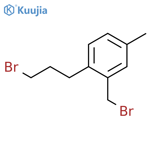

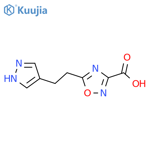

| 構造 | 化学名 | CAS | MF |

|---|---|---|---|

|

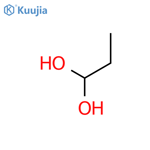

Butanediol | 25265-75-2 | C4H10O2 |

|

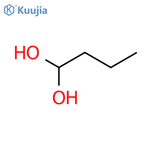

1,1-Butanediol | 99801-86-2 | C4H10O2 |

|

Propanediol | 26264-14-2 | C3H8O2 |

|

Hydroperoxide,phenylcyclohexyl (6CI,9CI) | 29986-35-4 | C12H16O2 |

関連文献

-

Ashokanand Vimalanandan,George Polymeros,Angel A. Topalov,Michael Rohwerder Phys. Chem. Chem. Phys., 2017,19, 17019-17027

-

Mrinmoy Maiti,Shin A Yoon,Yujin Cha,K. K. Athul,Sankarprasad Bhuniya,Min Hee Lee Chem. Commun., 2021,57, 9614-9617

-

Qiaoling Liu,Xiuyun Niu,Yan Zhang,Ying Zhao,Kaixin Xie,Boru Yang,Qing He,Shiyou Lv,Lin Li Nanoscale, 2020,12, 13010-13016

-

Hyun-Ouk Kim,Woonsung Na,Jong-Woo Lim,Geunseon Park,Chaewon Park,Hwunjae Lee,Aram Kang,Seungjoo Haam,Inho Choi,Jung-Taek Kang,Daesub Song J. Mater. Chem. B, 2020,8, 2476-2482

-

Norbert Klauke,Paul Monaghan,Gavin Sinclair,Miles Padgett,Jon Cooper Lab Chip, 2006,6, 788-793

推奨される供給者

-

Handan Zechi Trading Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Shanghai Xinsi New Materials Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Jiangxi Boyang Pharmaceutical Chemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagents会社の性質: Private enterprises

-

BIOOKE MICROELECTRONICS CO.,LTDFactory Trade Brand reagents会社の性質: Private enterprises

おすすめ商品